LY-294,002 hydrochloride LY-294,002 hydrochloride Prototypical PI 3-kinase inhibitor (IC50 values are 0.31, 0.73, 1.06 and 6.60 μM for PI 3-Kβ, PI 3-Kα, PI 3-Kδ and PI 3-Kγ respectively). Also inhibits other kinases including, CK2, mTOR, PLK1, PIM1 and PIM3. Inhibits proliferation and induces apoptosis in human colon cancer cells in vitro and in vivo. Suppresses proliferation of mESCs. Inhibits autophagic sequestration in rat hepatocytes. 
Brand Name: Vulcanchem
CAS No.: 934389-88-5
VCID: VC0004320
InChI: InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H
SMILES: C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl
Molecular Formula: C19H18ClNO3
Molecular Weight: 343.8 g/mol

LY-294,002 hydrochloride

CAS No.: 934389-88-5

Cat. No.: VC0004320

Molecular Formula: C19H18ClNO3

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

LY-294,002 hydrochloride - 934389-88-5

Specification

CAS No. 934389-88-5
Molecular Formula C19H18ClNO3
Molecular Weight 343.8 g/mol
IUPAC Name 2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride
Standard InChI InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H
Standard InChI Key OQZQSRICUOWBLW-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl
Canonical SMILES C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl

Introduction

Molecular Architecture and Biochemical Properties

Chemical Identity and Structural Features

LY-294,002 hydrochloride, systematically named 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride, features a benzopyranone core substituted with a morpholine ring and a phenyl group (Figure 1). The hydrochloride salt enhances aqueous solubility, critical for in vitro and in vivo applications . X-ray crystallography reveals that the planar benzopyranone moiety interacts with ATP-binding pockets of target kinases, while the morpholine group stabilizes interactions with hydrophobic residues .

Table 1: Physicochemical Properties of LY-294,002 Hydrochloride

PropertyValue
Molecular Weight345.82 g/mol
Purity≥99% (HPLC)
Solubility10 mM in DMSO; 5 mg/mL in H2O
LogP3.34
pKa3.47

Kinase Inhibition Profiles and Mechanism of Action

Primary Targets: PI3K Isoforms

LY-294,002 exhibits nanomolar to micromolar inhibitory activity against class I PI3Ks, with IC50 values of 0.31 μM (PI3Kβ), 0.73 μM (PI3Kα), 1.06 μM (PI3Kδ), and 6.60 μM (PI3Kγ) . Structural studies indicate competitive binding at the ATP site, preventing phosphorylation of phosphatidylinositol substrates .

Secondary Kinase Targets

Beyond PI3Ks, LY-294,002 inhibits:

  • mTOR: IC50 = 1.4 μM (disrupts mTORC1/2 signaling)

  • Casein Kinase 2 (CK2): IC50 = 5 μM (impairs DNA repair)

  • PIM1/3: IC50 = 2–4 μM (modulates cell survival)

  • PLK1: IC50 = 8 μM (induces mitotic arrest)

Table 2: Comparative Inhibition of Key Targets

TargetIC50 (μM)Biological Consequence
PI3Kα0.73Blocks AKT activation
mTOR1.4Inhibits protein synthesis
CK25.0Compromises DNA damage repair
PIM12.1Reduces cell viability

Anticancer Effects and Cellular Mechanisms

Proliferation Arrest in Solid Tumors

In SGC7901 gastric cancer cells, 50 μM LY-294002 induces G1/S cell cycle arrest (75.1% cells in G1 phase vs. 48.9% controls) and apoptosis (43.4% vs. 0.33% baseline) within 24 hours . Mitochondrial depolarization (Δψ collapse) occurs as early as 6 hours post-treatment, triggering cytochrome c release and caspase-9 activation .

Table 3: Antiproliferative Effects Across Cancer Models

Cell LineIC50 (μM)Apoptosis Rate (24 h)
SGC7901 (gastric)5043.4%
SMMC7721 (liver)4538.1%
MCF-7 (breast)6029.8%

Synergy with Chemotherapeutic Agents

Co-treatment with 5-fluorouracil enhances LY-294002’s efficacy in colorectal cancer models, reducing viable cell counts by 78% compared to monotherapy (52%) . This synergy correlates with downregulation of survivin and XIAP.

Non-Oncological Applications

Neuroprotective Effects

In rat cortical neurons, 10 μM LY-294002 attenuates Aβ42-induced toxicity by 62%, linked to reduced tau hyperphosphorylation via GSK-3β inhibition . Paradoxically, chronic exposure (>72 h) exacerbates oxidative stress, highlighting dose-dependent duality.

Immunomodulation

Formulation Advances and Pharmacokinetics

Nanoparticle Encapsulation

Poly(D,L-lactic acid)-b-poly(ethylene glycol) (PDLLA-PEG) nanoparticles achieve 20 wt% LY-294002 loading via hydrophobic ion pairing with hexadecylphosphonic acid (HDPA) . This formulation extends plasma half-life from 2.1 h (free drug) to 8.7 h in murine models, with pH-dependent release (89% at lysosomal pH 5.0 vs. 34% at physiological pH) .

Table 4: Nanoparticle Formulation Parameters

ParameterLY-Only NPsLY:HDPA NPs
Diameter (nm)142 ± 1198 ± 6
Zeta Potential (mV)-23.4-14.2
Drug Loading (%)8.219.7

Unconventional Biological Activities

GPCR Signaling Interference

LY-294002 (30 μM) abolishes serotonin-induced Ca2+ transients in HEK293/5-HT2C cells independent of PI3K inhibition, suggesting direct Gq-protein coupling disruption . Its inactive analog LY303511 replicates this effect, implicating off-target receptor interactions.

Autophagy Modulation

In hepatocytes, 25 μM LY-294002 blocks autophagosome-lysosome fusion by sequestering LC3-II, increasing p62/SQSTM1 accumulation by 4.2-fold . This PI3K-independent effect complicates interpretation of autophagy studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator